3-Methoxypropyl 4-methylbenzenesulfonate
Description
3-Methoxypropyl 4-methylbenzenesulfonate is a sulfonate ester characterized by a 3-methoxypropyl chain attached to a tosyl (4-methylbenzenesulfonyl) group. Its molecular formula is C₁₁H₁₆O₄S, with a molecular weight of 244.3 g/mol. This compound is typically employed as an intermediate in organic synthesis, where its sulfonate ester moiety acts as a leaving group or alkylating agent. The methoxy group enhances solubility in polar solvents, while the tosyl group provides stability and reactivity in nucleophilic substitution reactions. Though direct data on this compound are absent in the provided evidence, its structural analogs and related sulfonate derivatives offer insights into its properties and applications.
Properties
Molecular Formula |
C11H16O4S |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
3-methoxypropyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16O4S/c1-10-4-6-11(7-5-10)16(12,13)15-9-3-8-14-2/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
HWZUQAKHJDKBOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
- 3-((tert-Butoxycarbonyl)(methyl)amino)propyl 4-methylbenzenesulfonate (S5) Key Differences: The propyl chain here features a bulky tert-butoxycarbonyl (BOC)-protected methylamino group. This steric hindrance reduces hydrolysis susceptibility compared to the methoxypropyl analog. The BOC group is widely used in peptide synthesis for temporary amine protection, suggesting this compound’s utility in controlled deprotection strategies. Reactivity: The amino group enables nucleophilic reactivity, unlike the inert methoxy group in the target compound.
- 2-Methyl-3-[(4-methylphenyl)sulfonyloxy]-2-{[(4-methylphenyl)sulfonyloxy]methyl}propyl 4-methylbenzenesulfonate Key Differences: This compound has three tosyl groups attached to a branched propyl backbone, resulting in a molecular weight of ~670 g/mol (estimated). The multiple sulfonate esters enhance its utility as a cross-linking agent or polyfunctional leaving group. Applications: Likely used in multi-step syntheses requiring sequential substitutions, contrasting with the mono-functional target compound.
Pharmaceutical-Related Derivatives
- (S)-2-(3-Methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl 4-methylbenzenesulfonate Structure: Incorporates a thienothiazine ring and sulfamoyl group, yielding a molecular weight of 510.61 g/mol. The methoxypropyl group here mirrors the target compound but is embedded in a pharmacologically active scaffold.
- 3-Amino-N-(3-methoxypropyl)-4-methylbenzenesulfonamide Key Differences: A sulfonamide (C₁₀H₁₆N₂O₃S) with a methoxypropyl chain. Sulfonamides exhibit greater hydrolytic stability than sulfonate esters, making this compound suitable for applications requiring prolonged stability, such as drug intermediates.
Ionic vs. Ester Derivatives
- 2-Aminoanilinium 4-methylbenzenesulfonate Structure: An ionic salt (C₆H₉N₂⁺·C₇H₇O₃S⁻) with a molecular weight of 280.34 g/mol. Properties: High polarity and solubility in aqueous media due to its ionic nature, contrasting with the hydrophobic ester-based target compound.
Data Table: Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
